molecular formula C17H29ClN2O3 B13743512 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride CAS No. 32223-76-0

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride

Cat. No.: B13743512
CAS No.: 32223-76-0
M. Wt: 344.9 g/mol
InChI Key: HCVZIEWEHPPZMA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride is a chemical compound with a complex structure that includes both diethylamino and butoxycarbanilate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride typically involves the reaction of diethylaminoethyl chloride with p-butoxycarbanilic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl p-butoxycarbanilate hydrochloride
  • 2-(Diethylamino)ethyl p-methoxycarbanilate hydrochloride
  • 2-(Diethylamino)ethyl p-ethoxycarbanilate hydrochloride

Uniqueness

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

32223-76-0

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

2-[(4-butoxyphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-13-21-16-10-8-15(9-11-16)18-17(20)22-14-12-19(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3,(H,18,20);1H

InChI Key

HCVZIEWEHPPZMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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